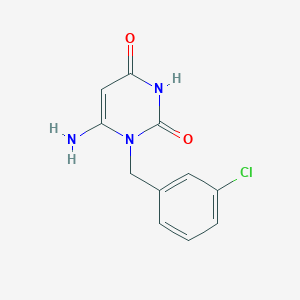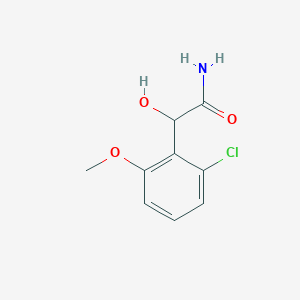
3-tert-butyl-4-propan-2-yloxybenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-butyl-4-propan-2-yloxybenzoyl chloride is an organic compound with the molecular formula C14H19ClO2. It is a derivative of benzoyl chloride, featuring tert-butyl and isopropoxy groups attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-4-propan-2-yloxybenzoyl chloride typically involves the acylation of 3-tert-butyl-4-isopropoxybenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
3-Tert-butyl-4-isopropoxybenzoic acid+SOCl2→3-Tert-butyl-4-isopropyloxybenzoyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as aluminum chloride (AlCl3) can enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-tert-butyl-4-propan-2-yloxybenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-tert-butyl-4-isopropoxybenzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 3-tert-butyl-4-isopropoxybenzoyl group into aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild conditions to form esters, amides, and thioesters, respectively.
Hydrolysis: The reaction with water or aqueous bases like sodium hydroxide (NaOH) can lead to hydrolysis.
Friedel-Crafts Acylation: Catalysts like aluminum chloride (AlCl3) are commonly used to facilitate the acylation reaction.
Major Products Formed
Esters: Formed by reaction with alcohols.
Amides: Formed by reaction with amines.
Thioesters: Formed by reaction with thiols.
3-Tert-butyl-4-isopropoxybenzoic acid: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
3-tert-butyl-4-propan-2-yloxybenzoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the 3-tert-butyl-4-isopropoxybenzoyl group into various molecules.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and intermediates for medicinal chemistry.
Industry: Applied in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-tert-butyl-4-propan-2-yloxybenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylbenzoyl chloride: Similar structure but lacks the isopropoxy group.
3-tert-Butylbenzoyl chloride: Similar structure but lacks the isopropoxy group.
4-Isopropoxybenzoyl chloride: Similar structure but lacks the tert-butyl group.
Uniqueness
3-tert-butyl-4-propan-2-yloxybenzoyl chloride is unique due to the presence of both tert-butyl and isopropoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications.
Propiedades
Fórmula molecular |
C14H19ClO2 |
|---|---|
Peso molecular |
254.75 g/mol |
Nombre IUPAC |
3-tert-butyl-4-propan-2-yloxybenzoyl chloride |
InChI |
InChI=1S/C14H19ClO2/c1-9(2)17-12-7-6-10(13(15)16)8-11(12)14(3,4)5/h6-9H,1-5H3 |
Clave InChI |
YEMQALVBHQSSNL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)C(=O)Cl)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Ethylimidazo[1,2-a]pyridine](/img/structure/B8570662.png)
![1-{4-[(Prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B8570666.png)

![5-tert-Butyl-3-(2-chloro-benzyl)-7-morpholin-4-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B8570680.png)






![3-[2-methoxy-4-(1H-pyrazol-4-yl)phenyl]-6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazine](/img/structure/B8570726.png)

